molecular formula C19H18N2O2 B2549379 (E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one CAS No. 831206-02-1

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2549379
CAS No.: 831206-02-1
M. Wt: 306.365
InChI Key: YDBIMBPDBREXDE-JLHYYAGUSA-N
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Description

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Biological Activity

(E)-3-(4-ethoxystyryl)-1-methylquinoxalin-2(1H)-one is a compound that belongs to the quinoxaline family, which has garnered attention due to its diverse biological activities. These derivatives are known for their potential as therapeutic agents, particularly in oncology and other medical fields. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate precursors under controlled conditions. For instance, one method involves the thermal decomposition of pyrrole-2,3-dione derivatives to form reactive intermediates that subsequently react with ethoxy-substituted styryl groups. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.1 to 9.8 µM, which is comparable to established chemotherapeutic agents like sorafenib .

Mechanism of Action:
The compound's anticancer effects are attributed to its ability to inhibit key signaling pathways involved in tumor growth and survival. Specifically, it has been shown to inhibit VEGFR-2 (vascular endothelial growth factor receptor 2), a critical target in cancer therapy due to its role in angiogenesis . The inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis through upregulation of pro-apoptotic markers such as caspase-3 and BAX, while downregulating anti-apoptotic proteins like Bcl-2 .

Other Biological Activities

In addition to its anticancer properties, quinoxaline derivatives exhibit a range of other biological activities:

  • Antimicrobial Activity: Quinoxaline derivatives have shown promising results against various microbial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects: Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
  • Antiviral Activity: Certain quinoxaline derivatives have demonstrated efficacy against viral infections by interfering with viral replication mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of ethoxy groups and variations in the quinoxaline core contribute to its potency. Studies indicate that substitutions at specific positions on the quinoxaline ring enhance both cytotoxicity and selectivity towards cancer cells .

Data Summary

Biological ActivityObservationsIC50 Values (µM)
Anticancer (HepG2)Significant cytotoxicity2.1 - 9.8
Anticancer (MCF-7)Comparable to sorafenib3.4 - 2.2
VEGFR-2 InhibitionStrong inhibitory effect2.9 - 5.4
AntimicrobialEffective against various microbial strainsNot specified
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified

Case Studies

Case Study 1: Cytotoxicity Evaluation
In a study evaluating various quinoxaline derivatives, this compound was found to induce apoptosis in HepG2 cells significantly more than control groups. The study utilized flow cytometry for cell cycle analysis and Western blotting for apoptosis-related protein expression analysis .

Case Study 2: VEGFR-2 Inhibition
Another research focused on the compound's ability to inhibit VEGFR-2 activity in vitro. Results indicated that treatment with this compound led to a marked decrease in endothelial cell proliferation and migration, critical processes in tumor angiogenesis .

Properties

IUPAC Name

3-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-15-11-8-14(9-12-15)10-13-17-19(22)21(2)18-7-5-4-6-16(18)20-17/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBIMBPDBREXDE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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